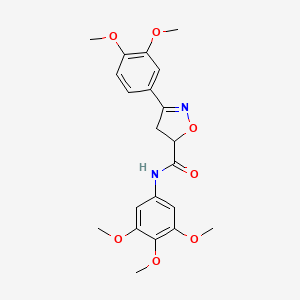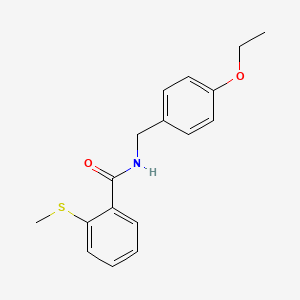![molecular formula C20H22ClN3O3 B4723550 2-[2-(4-tert-butylbenzoyl)hydrazino]-N-(3-chloro-4-methylphenyl)-2-oxoacetamide](/img/structure/B4723550.png)
2-[2-(4-tert-butylbenzoyl)hydrazino]-N-(3-chloro-4-methylphenyl)-2-oxoacetamide
Vue d'ensemble
Description
2-[2-(4-tert-butylbenzoyl)hydrazino]-N-(3-chloro-4-methylphenyl)-2-oxoacetamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a hydrazide derivative of benzophenone, which has shown promising results in various studies as an anticancer agent.
Applications De Recherche Scientifique
2-[2-(4-tert-butylbenzoyl)hydrazino]-N-(3-chloro-4-methylphenyl)-2-oxoacetamide has shown potential as an anticancer agent in various studies. It has been found to induce apoptosis in cancer cells by activating the caspase pathway. The compound has also been shown to inhibit the growth of cancer cells by inhibiting the activity of histone deacetylase. In addition, the compound has shown anti-inflammatory and antioxidant properties, which may have therapeutic applications in various diseases.
Mécanisme D'action
The mechanism of action of 2-[2-(4-tert-butylbenzoyl)hydrazino]-N-(3-chloro-4-methylphenyl)-2-oxoacetamide involves the activation of the caspase pathway, which leads to apoptosis in cancer cells. The compound also inhibits the activity of histone deacetylase, which leads to the inhibition of cancer cell growth. The anti-inflammatory and antioxidant properties of the compound are attributed to its ability to scavenge free radicals and inhibit the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-[2-(4-tert-butylbenzoyl)hydrazino]-N-(3-chloro-4-methylphenyl)-2-oxoacetamide have been studied extensively. The compound has been found to induce apoptosis in cancer cells, inhibit the growth of cancer cells, and exhibit anti-inflammatory and antioxidant properties. In addition, the compound has been shown to inhibit the activity of histone deacetylase, which has implications in the regulation of gene expression.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-[2-(4-tert-butylbenzoyl)hydrazino]-N-(3-chloro-4-methylphenyl)-2-oxoacetamide in lab experiments include its potential as an anticancer agent, anti-inflammatory and antioxidant properties, and its ability to inhibit histone deacetylase. However, the limitations of using this compound in lab experiments include the need for further studies to determine its toxicity, pharmacokinetics, and pharmacodynamics.
Orientations Futures
There are several future directions for the research on 2-[2-(4-tert-butylbenzoyl)hydrazino]-N-(3-chloro-4-methylphenyl)-2-oxoacetamide. These include:
1. Further studies to determine the toxicity, pharmacokinetics, and pharmacodynamics of the compound.
2. Studies to determine the efficacy of the compound in animal models of cancer and other diseases.
3. Development of new derivatives of the compound with improved pharmacological properties.
4. Studies to determine the potential of the compound as a combination therapy with other anticancer agents.
5. Exploration of the potential of the compound in the treatment of other diseases, such as inflammatory diseases and neurodegenerative diseases.
Conclusion:
In conclusion, 2-[2-(4-tert-butylbenzoyl)hydrazino]-N-(3-chloro-4-methylphenyl)-2-oxoacetamide is a chemical compound that has shown potential as an anticancer agent in various studies. The compound has a unique mechanism of action, which involves the activation of the caspase pathway and inhibition of histone deacetylase. In addition, the compound exhibits anti-inflammatory and antioxidant properties, which may have therapeutic applications in various diseases. Further studies are needed to determine the toxicity, pharmacokinetics, and pharmacodynamics of the compound, as well as its potential as a combination therapy with other anticancer agents.
Propriétés
IUPAC Name |
2-[2-(4-tert-butylbenzoyl)hydrazinyl]-N-(3-chloro-4-methylphenyl)-2-oxoacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClN3O3/c1-12-5-10-15(11-16(12)21)22-18(26)19(27)24-23-17(25)13-6-8-14(9-7-13)20(2,3)4/h5-11H,1-4H3,(H,22,26)(H,23,25)(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDMORKGAMSABAA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C(=O)NNC(=O)C2=CC=C(C=C2)C(C)(C)C)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-{[(4-chlorophenyl)thio]methyl}-N-(2,3-dimethylphenyl)benzamide](/img/structure/B4723467.png)

![3-(5-chloro-2-{[3-(trifluoromethyl)benzyl]oxy}phenyl)-2-cyano-N-cyclohexylacrylamide](/img/structure/B4723502.png)
![(3-bromo-4-methoxybenzyl)[2-(3,4-dimethoxyphenyl)ethyl]amine](/img/structure/B4723509.png)
![2-{4-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]phenyl}-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4723510.png)
![2-[(4-acetylphenyl)amino]-2-oxoethyl (2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetate](/img/structure/B4723514.png)
![2-({5-[(5-methyl-1H-pyrazol-1-yl)methyl]-1,3,4-oxadiazol-2-yl}thio)-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B4723521.png)

![N-(2,5-dimethoxyphenyl)-2-{[3-(2-ethylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}acetamide](/img/structure/B4723532.png)
![methyl 2-chloro-5-{[N-[(3,4-dimethoxyphenyl)sulfonyl]-N-(4-fluorophenyl)glycyl]amino}benzoate](/img/structure/B4723539.png)


![N-[3-(2,3-dihydro-1H-indol-1-yl)propyl]-2-methoxybenzamide](/img/structure/B4723562.png)
